molecular formula C18H24O4 B14739842 1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate CAS No. 5421-35-2

1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate

Cat. No.: B14739842
CAS No.: 5421-35-2
M. Wt: 304.4 g/mol
InChI Key: SORXWZCCEBTRKW-KBXCAEBGSA-N
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Description

1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring and a cyclopentane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the preparation of the cyclopentane carboxylate ester, and the coupling of these two moieties under specific reaction conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
  • Methyl [(1R,3S,4aR,9aS)-6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl]acetate

Uniqueness

1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate is unique due to its specific structural features, such as the combination of a benzodioxole ring and a cyclopentane carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5421-35-2

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C18H24O4/c1-12(2)14-6-7-18(3,9-14)17(19)20-10-13-4-5-15-16(8-13)22-11-21-15/h4-5,8,12,14H,6-7,9-11H2,1-3H3/t14-,18+/m0/s1

InChI Key

SORXWZCCEBTRKW-KBXCAEBGSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@](C1)(C)C(=O)OCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)C1CCC(C1)(C)C(=O)OCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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